2-(Piperazin-1-ylmethyl)benzoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Sourcing piperazinylmethyl-benzoic acid often yields the para-isomer, compromising CNS library design. This ortho-substituted 2-(Piperazin-1-ylmethyl)benzoic acid delivers the precise bent geometry essential for GlyT-1 and GPCR allosteric pockets. • Ortho-substitution ensures distinct binding vectors vs. para-isomer, avoiding failed SAR campaigns • Dual carboxylic acid and piperazine amine handles enable parallel amide coupling and N-functionalization • ≥95% purity (mode) supports reproducible medicinal chemistry. Bulk quantities available with expedited global delivery.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 773109-06-1
Cat. No. B1520652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-ylmethyl)benzoic acid
CAS773109-06-1
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=CC=C2C(=O)O
InChIInChI=1S/C12H16N2O2/c15-12(16)11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2,(H,15,16)
InChIKeyVEISIQSZCSRJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement of 2-(Piperazin-1-ylmethyl)benzoic Acid (CAS 773109-06-1): A Strategic Building Block for Drug Discovery


2-(Piperazin-1-ylmethyl)benzoic acid (CAS 773109-06-1) is an organic compound belonging to the class of benzoic acid derivatives, featuring a piperazine ring connected to the 2-position of the benzoic acid core via a methylene (-CH2-) bridge. It has a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol . Its structure confers dual functionality as both a carboxylic acid, offering a handle for amide bond formation, and a secondary amine on the piperazine ring, enabling further diversification. This makes it a valuable intermediate for synthesizing more complex molecular entities, particularly within medicinal chemistry campaigns targeting a variety of receptors and enzymes [1].

The Inherent Risk in Substituting 2-(Piperazin-1-ylmethyl)benzoic Acid with an Isomer or Analog


The scientific selection of 2-(Piperazin-1-ylmethyl)benzoic acid over its seemingly interchangeable analogs is dictated by its precise molecular geometry. The ortho-substitution of the piperazinylmethyl group on the benzoic acid ring is not a trivial change. This specific substitution pattern fundamentally alters the vector and spatial orientation of the piperazine moiety compared to its para-substituted isomer, 4-(Piperazin-1-ylmethyl)benzoic acid . This difference in geometry can lead to distinct interactions with biological targets and divergent physicochemical properties . Consequently, substituting one for the other in a synthesis route will inevitably yield a different final product with potentially altered binding affinity, selectivity, and pharmacokinetic profile, rendering generic substitution in any rigorous scientific or industrial process unacceptable without explicit validation.

Quantifiable Differentiation Guide for 2-(Piperazin-1-ylmethyl)benzoic Acid (CAS 773109-06-1)


Ortho-Substituted Geometry: A Defined Angular Vector Versus the Planar Para-Substituted Isomer

The single most defining characteristic for selecting 2-(Piperazin-1-ylmethyl)benzoic acid is its ortho-substitution pattern. Unlike its 4-substituted (para) regioisomer, 4-(Piperazin-1-ylmethyl)benzoic acid, which projects its piperazine group in a more linear, planar fashion relative to the benzoic acid's long axis, the 2-substitution forces the piperazine ring out of plane and at a significant angle . This conformational restriction is crucial for accessing binding pockets with specific topological constraints and for fine-tuning the geometry of target molecules in structure-based drug design. This difference is structural and absolute, not a matter of potency.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Hydrogen Bonding Capacity: A Key Differentiator from Piperidine and Morpholine Analogs

The choice of the piperazine ring over other common six-membered heterocycles like piperidine or morpholine confers a significant advantage in hydrogen bonding. The presence of two nitrogen atoms in the piperazine ring provides a dual protonation site and two hydrogen bond acceptors (HBA). In contrast, the piperidine analog, 2-(Piperidin-1-ylmethyl)benzoic acid (CAS 917747-57-0), contains only one hydrogen bond acceptor (HBA count of 3 for the piperidine analog versus 4 for the target compound), and the morpholine analog, 2-(Morpholin-4-ylmethyl)benzoic acid (CAS 868543-19-5), has a different HBA profile due to the oxygen atom [1]. This is a quantifiable difference in HBA count (4 vs. 3) that directly impacts target engagement, solubility, and permeability.

Medicinal Chemistry Physicochemical Properties Molecular Design

Enhanced Polar Surface Area (PSA) Predicts Altered Membrane Permeability Versus Non-Carboxylic Acid Analogs

The presence of the carboxylic acid group (-COOH) in 2-(Piperazin-1-ylmethyl)benzoic acid contributes to a significantly higher Topological Polar Surface Area (TPSA) compared to an analog where the acid is replaced by a phenol. For example, 2-(Piperazin-1-ylmethyl)phenol (no CAS found for exact analog) lacks the strong polar acid group. The target compound has a reported PSA of 52.57 Ų, which is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration . This is a quantifiable difference in TPSA (>50 Ų) versus an analog like 2-(Piperidin-1-ylmethyl)benzoic acid, which has a lower TPSA of 40.54 Ų due to the replacement of one piperazine nitrogen with a methylene group . This directly influences its suitability as a starting point for peripherally-restricted or CNS-targeted therapeutics.

Pharmacokinetics Drug Discovery ADME Properties

High-Value Research Applications for 2-(Piperazin-1-ylmethyl)benzoic Acid (CAS 773109-06-1)


Synthesis of Ortho-Substituted Benzoyl-Piperazine Derivatives for CNS Targets

In medicinal chemistry programs targeting neurological disorders, the ortho-substitution of 2-(Piperazin-1-ylmethyl)benzoic acid provides a unique scaffold for constructing benzoyl-piperazine derivatives. Unlike its para-substituted isomer, this compound allows for the creation of molecules with a bent or angled geometry that can be essential for fitting into the orthosteric or allosteric pockets of CNS targets such as GlyT-1 or various GPCRs [1]. This precise geometric control is a primary reason to select this specific isomer for a CNS-targeted library synthesis.

Incorporation as a Functionalized Building Block in CDK or Kinase Inhibitor Scaffolds

Given the established role of piperazine-containing compounds in modulating kinase activity, 2-(Piperazin-1-ylmethyl)benzoic acid serves as a privileged fragment for the synthesis of potential kinase inhibitors. The carboxylic acid handle allows for facile amide coupling to a diverse array of heterocyclic cores, while the piperazine ring can be further functionalized to exploit key hydrogen-bonding interactions within the ATP-binding pocket or allosteric sites of kinases like CDK2 or CDK4 . This dual functionalization is a key advantage in parallel medicinal chemistry.

Design of Molecules with Precisely Tuned Physicochemical Properties

Researchers aiming to achieve a specific physicochemical profile can leverage the distinct properties of 2-(Piperazin-1-ylmethyl)benzoic acid. Its TPSA of 52.57 Ų and four hydrogen bond acceptors make it a starting point for compounds that require moderate polarity and a capacity for multiple hydrogen bonds [1]. This differentiates it from lower-PSA, lower-HBA analogs like the piperidine variant, making it a strategic choice when designing for improved solubility or specific ADME properties in a drug discovery program.

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